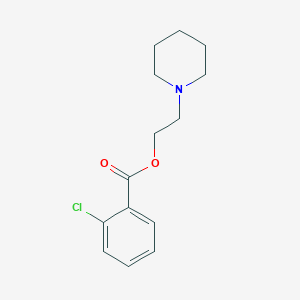

2-Piperidinoethyl o-chlorobenzoate

Description

Properties

Molecular Formula |

C14H18ClNO2 |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl 2-chlorobenzoate |

InChI |

InChI=1S/C14H18ClNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |

InChI Key |

NUTMUOIVECVZDX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzoate Substituents

Several piperidinoethyl esters share the same core structure but differ in substituents on the benzoate ring. Key examples include:

Key Observations :

Piperidinoethyl Esters with Heterocyclic Cores

Flavoxate Hydrochloride

- Structure: 2-Piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride .

- Application : Clinically used as an antispasmodic for urinary tract disorders .

- Comparison: The flavone core in flavoxate provides extended conjugation and rigidity, enhancing receptor affinity compared to the simpler benzoate structure of this compound .

4-Aminophthalic Acid 1-Ethyl 2-(2-Piperidinoethyl) Ester Hydrochloride

- Structure: Phthalate backbone with ethyl and piperidinoethyl groups .

- Toxicity : Reported as a primary irritant (Draize test: 1% solution caused ocular irritation in rabbits) .

- Comparison : The phthalate core may confer different metabolic pathways compared to benzoate derivatives, influencing toxicity profiles .

Piperidine Ring-Modified Derivatives

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight: this compound (MW: 275.75 g/mol) is lighter than flavoxate hydrochloride (MW: 427.91 g/mol), suggesting differences in diffusion rates .

- Solubility: The o-chloro group may reduce aqueous solubility compared to amino or hydroxyl analogs .

- Synthetic Accessibility: Esterification with o-chlorobenzoic acid is straightforward, similar to other piperidinoethyl esters .

Preparation Methods

Preparation of 2-Piperidinoethanol

The foundational step involves synthesizing 2-piperidinoethanol, typically through the reaction of piperidine with ethylene chlorohydrin. In a modified one-pot process, piperidine reacts with ethylene chlorohydrin in toluene at 70–85°C, yielding 2-piperidinoethanol with subsequent in situ chlorination using thionyl chloride. Alternatively, acetonitrile-mediated reactions between piperidine and chloroethanol at 50°C for 6 hours achieve 70 g of 2-piperidinoethanol from 42.5 g piperidine and 48.2 g chloroethanol.

Activation of o-Chlorobenzoic Acid

o-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in chloroform or toluene. This exothermic reaction proceeds under reflux (60–80°C) for 2–4 hours, yielding o-chlorobenzoyl chloride with near-quantitative conversion. Excess thionyl chloride is removed via distillation, leaving the reactive intermediate.

Esterification Reaction

The acid chloride reacts with 2-piperidinoethanol in a 1:1 molar ratio under anhydrous conditions. Toluene or dichloromethane serves as the solvent, with triethylamine (1.1 eq) added to neutralize HCl byproducts. Refluxing for 8–12 hours achieves 75–85% conversion. Post-reaction, the mixture is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield a crude oil. Purification via recrystallization (ethanol/water) affords the title compound in 68–72% isolated yield.

Synthesis via Nucleophilic Substitution of 2-Piperidinoethyl Chloride

Preparation of 2-Piperidinoethyl Chloride Hydrochloride

Piperidine reacts with ethylene chlorohydrin in toluene, followed by thionyl chloride-mediated chlorination at 70–85°C. The hydrochloride salt precipitates directly from the reaction mixture, achieving 82–85% yield after crystallization.

Reaction with Sodium o-Chlorobenzoate

The hydrochloride salt is neutralized with NaOH to liberate 2-piperidinoethyl chloride, which undergoes nucleophilic substitution with sodium o-chlorobenzoate in dimethylformamide (DMF) at 90°C. After 24 hours, the product is extracted with ethyl acetate, washed, and concentrated. Yields range from 55–65%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate).

Alternative Methods and Recent Advances

Coupling Agent-Mediated Esterification

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids acid chloride handling, achieving 78–82% yields at room temperature in 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction times to 30–45 minutes, enhancing yields to 80–85% while minimizing side products.

Industrial-Scale Production Considerations

Scalability and Cost Analysis

| Method | Reagents | Solvent | Yield (%) | Cost ($/kg) |

|---|---|---|---|---|

| Acid Chloride Route | SOCl₂, Toluene | Toluene | 72 | 120 |

| Substitution Route | DMF, NaOH | DMF | 60 | 150 |

| Coupling Agent Route | EDC, DMAP | DCM | 80 | 200 |

The acid chloride route remains cost-effective for bulk production, while coupling agents suit small-scale, high-purity demands.

Q & A

Q. What are the recommended synthetic routes for 2-Piperidinoethyl o-chlorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification between o-chlorobenzoic acid and 2-piperidinoethanol. A two-step approach is recommended:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour .

Esterification : React the activated acid with 2-piperidinoethanol under reflux in DCM for 6–8 hours.

Optimization Tips :

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).

- Purify via column chromatography (silica gel, gradient elution). Yield improvements (70–85%) are achievable by maintaining anhydrous conditions and inert gas (N₂) atmosphere .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ 4.3–4.6 ppm for –CH₂O–; δ 165–170 ppm for carbonyl) and piperidine ring protons (δ 1.4–2.8 ppm) .

- HPLC-MS : To verify purity (>98%) and molecular ion ([M+H]⁺ expected at m/z 282.1) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from stereochemical variations or impurities. Mitigation strategies:

- Cross-Validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Advanced Chromatography : Use chiral HPLC columns to separate enantiomers if racemization is suspected .

- Isotopic Labeling : Trace impurities using deuterated solvents or ¹³C-labeled precursors to identify unexpected byproducts .

Q. What mechanistic insights explain the compound’s biological activity in neurological studies?

- Methodological Answer : The piperidine moiety may act as a acetylcholine receptor modulator. To investigate:

- In Vitro Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-nicotine) to measure affinity at α4β2 nicotinic receptors .

- Molecular Docking : Simulate interactions with receptor crystal structures (PDB: 2QC1) using software like AutoDock Vina .

- Functional Assays : Electrophysiology (patch-clamp) on transfected HEK293 cells to assess ion channel modulation .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal:

- Degradation Pathways : Hydrolysis of the ester bond (major) and piperidine ring oxidation (minor).

- Optimal Storage : Lyophilized powder in amber vials at –20°C under argon. Include desiccants (silica gel) to prevent moisture uptake .

Monitoring Tools : - Periodic HPLC analysis (C18 column, acetonitrile/water 60:40) to track degradation .

Q. How can conflicting toxicity data between in vitro and in vivo models be reconciled?

- Methodological Answer : Discrepancies may stem from metabolic differences. Approaches:

- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation products) .

- Species-Specific Toxicity Assays : Compare rodent (e.g., Sprague-Dawley rats) and human hepatocyte models for metabolic activation .

- Dose-Response Modeling : Apply Hill equations to extrapolate in vitro IC₅₀ values to in vivo LD₅₀ using allometric scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.